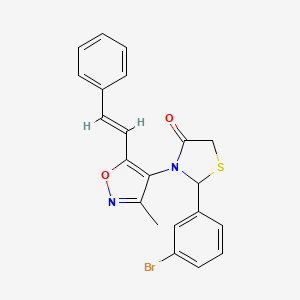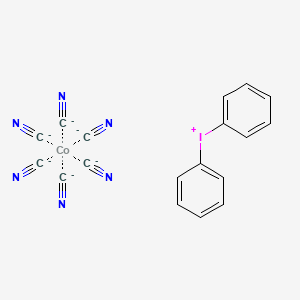
Cobalt;diphenyliodanium;hexacyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;diphenyliodanium;hexacyanide is a complex compound that combines cobalt, diphenyliodanium, and hexacyanide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;diphenyliodanium;hexacyanide typically involves the reaction of cobalt salts with diphenyliodanium and hexacyanide ions under controlled conditions. One common method involves the use of cobalt chloride, diphenyliodanium chloride, and potassium hexacyanoferrate in an aqueous solution. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent product quality. The final product is typically purified through filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;diphenyliodanium;hexacyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox behavior is particularly notable, as it can participate in electron transfer processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or nonaqueous solutions, depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(II) species.
Applications De Recherche Scientifique
Cobalt;diphenyliodanium;hexacyanide has several scientific research applications:
Electrochemistry: The compound’s redox properties make it useful in studying electron transfer processes and developing electrochemical sensors.
Catalysis: It serves as a catalyst in various organic reactions, including hydrosilylation and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and magnetic properties.
Environmental Science: It is employed in the removal of pollutants from water through catalytic degradation processes.
Mécanisme D'action
The mechanism of action of cobalt;diphenyliodanium;hexacyanide involves its ability to undergo redox reactions, which facilitate electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of intermediate species that participate in the overall reaction mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium ferricyanide: Similar to cobalt;diphenyliodanium;hexacyanide, potassium ferricyanide is a hexacyanide compound with notable redox properties.
Cobalt hexacyanoferrate: This compound shares the cobalt and hexacyanide components and exhibits similar electrochemical behavior.
Uniqueness
This compound is unique due to the presence of the diphenyliodanium moiety, which imparts distinct chemical properties and enhances its catalytic activity in certain reactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
79502-65-1 |
|---|---|
Formule moléculaire |
C18H10CoIN6-5 |
Poids moléculaire |
496.1 g/mol |
Nom IUPAC |
cobalt;diphenyliodanium;hexacyanide |
InChI |
InChI=1S/C12H10I.6CN.Co/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6*1-2;/h1-10H;;;;;;;/q+1;6*-1; |
Clé InChI |
AZLXEJDBMJIXOS-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



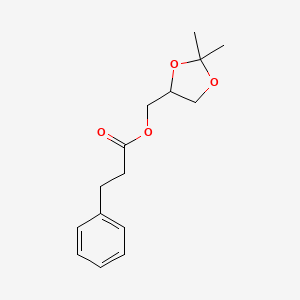
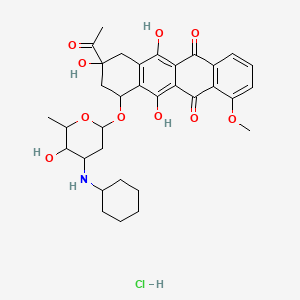
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)


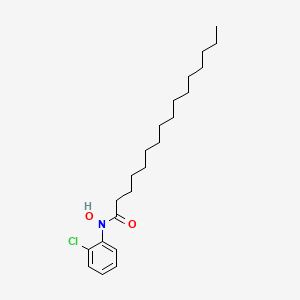

![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
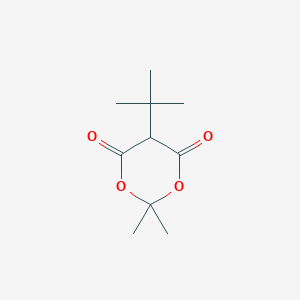

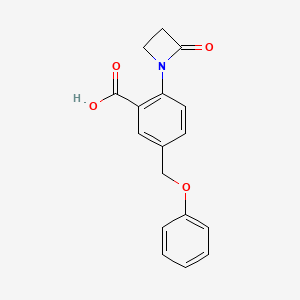
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
